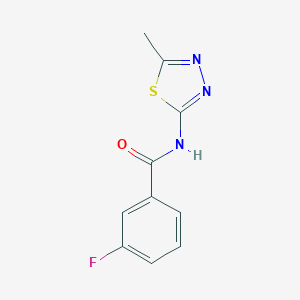
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to selectively bind to proteins and other biological molecules, making it a valuable tool for studying their functions and interactions.
Mécanisme D'action
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to specific receptors or proteins in the body, altering their function and producing a physiological response. The exact mechanism of action of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for studying biological structures and functions. However, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new fluorescent probes based on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide that can be used for imaging specific biological structures. Another area of research is the investigation of the potential therapeutic applications of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in high purity.
Propriétés
Numéro CAS |
5735-10-4 |
|---|---|
Nom du produit |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Formule moléculaire |
C10H8FN3OS |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
Clé InChI |
QILHKIODHQZGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)